Prilocaine hydrochloride

Descripción

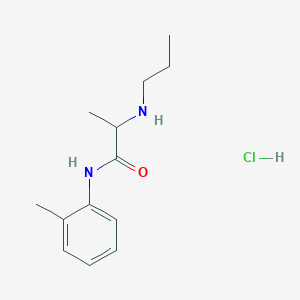

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJNTKRKALCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031956 | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-81-8 | |

| Record name | Prilocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prilocaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prilocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prilocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRILOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Amidation and Alkylation Steps

The classical synthesis of prilocaine hydrochloride involves two primary steps: amidation of 2-chloropropionic acid with o-toluidine, followed by alkylation with tri-n-propylamine.

In the amidation step, 2-chloropropionic acid reacts with o-toluidine in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholine (DMTMM). This generates the intermediate N-(2-methylphenyl)-2-chloropropionamide (Formula III) with a molar yield of 95% under optimized conditions (0°C, 4 hours). The alkylation step then employs tri-n-propylamine in acetone solvent, where the intermediate undergoes nucleophilic substitution to form prilocaine base. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, achieving a purity of 99.9% after recrystallization with n-heptane and ethanol.

Challenges in Early Methods

Early industrial methods faced limitations:

-

Corrosive reagents : α-Chloropropionyl chloride, used in alternative routes, caused equipment degradation and required stringent safety measures.

-

Low yields : Traditional amidation with potassium carbonate as a base resulted in only 87% yield due to incomplete reaction and side-product formation.

-

Impurity control : Ethanol-based recrystallization failed to remove trace chloroethyl impurities, necessitating additional purification steps.

Improved Industrial Methods

One-Pot Synthesis Approaches

Modern patents describe one-pot methodologies to streamline production. For example, combining o-toluidine, α-chloropropionyl chloride, and tri-n-propylamine in acetone at 70°C for 14 hours achieves an 87% yield of prilocaine base. Acidification with concentrated HCl directly produces the hydrochloride salt with 96% yield and 99.96% purity. This approach reduces solvent usage by 30% compared to stepwise methods.

Table 1: Comparison of One-Pot vs. Stepwise Synthesis

Catalytic Innovations

The substitution of potassium carbonate with DMTMM as a coupling agent significantly enhances reaction efficiency. DMTMM facilitates amidation at 0–10°C, avoiding exothermic side reactions and reducing energy consumption. This modification increases intermediate yield from 87% to 95% while eliminating the need for toxic solvents like dichloromethane.

Solvent and Temperature Optimization

Role of Acetone in Alkylation

Acetone emerges as the preferred solvent for alkylation due to its ability to dissolve both the intermediate and tri-n-propylamine. At 70°C, acetone promotes complete conversion within 8–10 hours, whereas dichloromethane requires 14 hours for similar results. Post-reaction, acetone is easily removed via vacuum distillation, simplifying downstream processing.

Low-Temperature Crystallization

Recrystallization of this compound using a n-heptane/ethanol (6:1 v/v) mixed solvent at −15°C achieves 99.9% purity. This method suppresses co-crystallization of impurities like 2-methylaniline, which are prevalent in ethanol-only systems.

Addressing Genotoxic Impurities

Chloroethyl Impurity Mitigation

Trace chloroethyl impurities, a byproduct of incomplete alkylation, are minimized through:

Análisis De Reacciones Químicas

Types of Reactions: Prilocaine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: Ortho-toluidine

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Dental Procedures

- Prilocaine is commonly used for infiltration anesthesia in dental surgeries. Its efficacy in providing localized pain relief makes it a preferred choice among dental practitioners .

- Case Study: A study involving 100 patients undergoing tooth extraction demonstrated that prilocaine provided adequate anesthesia with minimal side effects compared to other local anesthetics .

-

Emergency Medicine

- In emergency settings, prilocaine combined with epinephrine is utilized for rapid pain relief and hemostasis during minor surgical interventions. This combination reduces bleeding and prolongs the anesthetic effect, which is critical in traumatic injuries .

- Case Study: A clinical trial assessed the use of prilocaine and epinephrine in 50 patients with traumatic lacerations. Results indicated significant pain reduction and effective control of hemorrhage during treatment .

-

Pediatric Applications

- Prilocaine is also used in pediatric patients due to its safety profile when administered appropriately. It is often employed for minor surgical procedures or diagnostic interventions in children .

- Case Study: In a cohort study involving 30 children undergoing circumcision, prilocaine was shown to be effective in managing postoperative pain with a low incidence of adverse effects .

-

Dermatological Applications

- Topically applied prilocaine is effective for procedures such as laser treatments or biopsies, providing localized anesthesia without the need for injections .

- Case Study: A randomized controlled trial evaluated the use of topical prilocaine in 60 patients undergoing skin biopsies, reporting high satisfaction rates regarding pain management .

Pharmacokinetics

- Absorption: Prilocaine is absorbed through the skin or mucous membranes when applied topically.

- Distribution: It has a volume of distribution that varies based on the route of administration.

- Metabolism: Primarily metabolized in the liver and kidneys.

- Half-life: The half-life varies but typically ranges from 1 to 2 hours.

- Excretion: Excreted via the kidneys as metabolites .

Adverse Effects

While generally well-tolerated, prilocaine can cause some adverse effects, including:

- Allergic reactions

- Methemoglobinemia (a rare but serious condition affecting oxygen transport)

- Localized irritation at the injection site

Monitoring for these effects is crucial, especially in vulnerable populations such as pediatrics or patients with pre-existing conditions .

Data Table: Clinical Efficacy of this compound

| Application Area | Study Type | Sample Size | Key Findings |

|---|---|---|---|

| Dental Procedures | Randomized Controlled Trial | 100 | Effective pain relief with minimal side effects |

| Emergency Medicine | Clinical Trial | 50 | Significant reduction in pain and bleeding control |

| Pediatric Procedures | Cohort Study | 30 | Safe and effective postoperative pain management |

| Dermatological Treatments | Randomized Controlled Trial | 60 | High patient satisfaction regarding pain control |

Mecanismo De Acción

Prilocaine hydrochloride acts by binding to the intracellular surface of sodium channels on neuronal cell membranes. This binding blocks the influx of sodium ions, preventing the propagation of action potentials and thereby inhibiting nerve function. The block is reversible, and normal nerve function returns once the drug diffuses away from the cell .

Comparación Con Compuestos Similares

Comparison with Similar Local Anesthetics

Efficacy in Clinical Settings

Table 1: Clinical Efficacy in Pain Management

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Pharmacokinetic Profiles

- Key Findings :

Table 3: Adverse Effects and Risks

Actividad Biológica

Prilocaine hydrochloride is a local anesthetic of the amino amide type, widely used in medical and dental procedures due to its efficacy and safety profile. This article delves into the biological activity of prilocaine, its pharmacokinetics, mechanisms of action, adverse effects, and relevant case studies.

Prilocaine primarily exerts its effects by blocking sodium channels on neuronal cell membranes. This action inhibits the propagation of nerve impulses, leading to local anesthesia. The drug's affinity for sodium channels allows it to stabilize the neuronal membrane, reducing excitability and conduction velocity in nerve fibers .

Pharmacokinetics

The pharmacokinetic properties of prilocaine are crucial for understanding its clinical application:

- Absorption : Prilocaine is absorbed more slowly than lidocaine due to its slight vasoconstrictor effect.

- Protein Binding : Approximately 55% of prilocaine binds to plasma proteins at concentrations between 0.5-1.0 mg/mL.

- Metabolism : It is metabolized primarily in the liver and kidneys, with o-toluidine being a significant metabolite associated with methemoglobinemia.

- Elimination Half-Life : The elimination half-life ranges from 10 to 150 minutes, depending on liver and kidney function .

Adverse Effects

One notable adverse effect associated with prilocaine is methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery to tissues. This condition can occur after high doses or prolonged exposure to prilocaine. A case study highlighted a patient who developed methemoglobinemia after receiving 1000 mg of prilocaine during a liposuction procedure. The patient exhibited symptoms such as cyanosis and shortness of breath, with a methemoglobin level measured at 40%. Treatment involved oxygen therapy and administration of methylene blue, which successfully reduced the methemoglobin level to 2% .

Case Study: Prilocaine-Induced Methemoglobinemia

A significant case report documented a 20-year-old female who developed methemoglobinemia after receiving an infiltration of prilocaine during liposuction. Initial symptoms included prostration and cyanosis, leading to her admission where her methemoglobin levels were critically high. The treatment protocol included vitamin C and methylene blue, demonstrating effective management of this rare but serious complication .

Efficacy in Spinal Anesthesia

Research has shown that a hyperbaric solution of 2% prilocaine is effective for spinal anesthesia in day-case surgeries. A study compared this formulation with standard solutions and found that it provided faster onset times for both motor and sensory blocks while ensuring greater hemodynamic stability during procedures .

Comparison Table: Prilocaine vs. Other Local Anesthetics

| Property | Prilocaine | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time | Moderate (5-15 min) | Rapid (2-5 min) | Slow (10-20 min) |

| Duration of Action | Short (1-2 hours) | Intermediate (1-2 hours) | Long (3-8 hours) |

| Cardiac Toxicity | Low | Moderate | High |

| Methemoglobinemia Risk | Moderate | Low | Low |

| Common Uses | Dental procedures | Dental & regional anesthesia | Major surgeries |

Q & A

Q. What experimental models are recommended to assess the efficacy of prilocaine hydrochloride in local anesthesia?

Methodological Answer:

- In vitro electrophysiological assays using voltage-clamp techniques on isolated neuronal cells (e.g., dorsal root ganglia) can quantify prilocaine's inhibition of voltage-gated sodium channels (NaV1.5) .

- In vivo rodent models (e.g., tail-flick or paw-withdrawal tests) evaluate anesthetic onset/duration. For dental applications, maxillary infiltration or inferior alveolar nerve block protocols in primates or rabbits mimic human pharmacokinetics .

- Ex vivo nerve preparations (e.g., isolated sciatic nerve) measure compound action potential blockade using extracellular electrodes .

Q. How should researchers address prilocaine's potential to induce methemoglobinemia in preclinical studies?

Methodological Answer:

- Use spectrophotometric assays to quantify methemoglobin levels in blood samples from animal models (e.g., rats) post-administration .

- Evaluate dose-dependency by comparing prilocaine with its metabolite o-toluidine, a known methemoglobin inducer, using in vitro hemoglobin oxidation assays .

- Incorporate genetic models (e.g., glucose-6-phosphate dehydrogenase-deficient mice) to assess susceptibility .

Q. What analytical techniques are suitable for characterizing this compound's chemical stability?

Methodological Answer:

- High-performance liquid chromatography (HPLC) with UV detection monitors degradation products under varying pH and temperature conditions .

- Mass spectrometry (MS) identifies metabolites like o-toluidine and N-propylalanine in biological matrices .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and crystallinity .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Follow OSHA HCS guidelines : Use fume hoods for powder handling, wear nitrile gloves, and employ gas chromatography to monitor airborne o-toluidine levels .

- Implement wastewater containment protocols to prevent environmental release, given prilocaine's low biodegradability and potential aquatic toxicity .

Advanced Research Questions

Q. What methodologies are recommended to evaluate the environmental risk of prilocaine metabolites?

Methodological Answer:

- Conduct microcosm studies simulating wastewater treatment to track metabolite persistence (e.g., o-toluidine) using LC-MS/MS .

- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity of unstudied metabolites, validated against Daphnia magna acute toxicity assays (EC50) .

- Use PEC/PNEC recalculation with metabolite-specific data, adjusting the EMA default dilution factor (D=10) for region-specific hydrological conditions .

Q. How can pharmacokinetic (PK) modeling optimize prilocaine dosing in hepatic/renal impairment?

Methodological Answer:

- Develop physiologically based pharmacokinetic (PBPK) models incorporating hepatic CYP1A2/3A4 and renal clearance pathways, parameterized with in vitro microsomal metabolism data .

- Validate models using serial plasma sampling in rodent models with induced cirrhosis or nephrectomy, comparing prilocaine and o-toluidine AUC ratios .

Q. What advanced structural analysis techniques elucidate prilocaine's solvation behavior in biological systems?

Methodological Answer:

- Neutron diffraction with isotopic substitution reveals hydration patterns around prilocaine's aromatic ring and amide group in aqueous solutions .

- Molecular dynamics simulations (e.g., using GROMACS) model interactions with lipid bilayers to predict diffusion rates in nerve tissues .

Q. How can researchers investigate prilocaine's impact on the gut microbiome?

Methodological Answer:

- Use 16S rRNA sequencing to profile fecal microbiota in animal models (e.g., mice) after chronic prilocaine exposure, focusing on Collinsella aerofaciens depletion .

- Perform in vitro co-culture assays with human gut commensals to assess direct antimicrobial effects versus host-mediated immunomodulation .

Q. What experimental approaches differentiate prilocaine's sodium channel blockade from other amide anesthetics?

Methodological Answer:

Q. How can in vitro models predict prilocaine's neurotoxicity in prolonged infusions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.